molecular formula C13H12N4O2 B1518796 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione CAS No. 1110866-04-0

5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione

Cat. No.: B1518796
CAS No.: 1110866-04-0
M. Wt: 256.26 g/mol
InChI Key: KQHOZAPXOPWVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterases (PDEs). Phosphodiesterases are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes . By inhibiting PDEs, this compound can modulate intracellular levels of cAMP and cGMP, thereby influencing cell signaling pathways .

Cellular Effects

The compound this compound has been shown to exert various effects on different cell types. It can inhibit the proliferation of cancer cells by inducing apoptosis and altering cell cycle progression . Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways . The compound also influences gene expression, particularly genes related to cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of phosphodiesterases, inhibiting their activity and leading to increased levels of cAMP and cGMP . This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes, including cell proliferation, apoptosis, and metabolism . Additionally, the compound can modulate the expression of genes involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and improving survival rates . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization is essential for its ability to modulate cellular processes effectively.

Properties

IUPAC Name

5-(4-aminophenyl)-6-methyl-2,3-dihydropyrrolo[3,4-d]pyridazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-17-6-9-10(13(19)16-15-12(9)18)11(17)7-2-4-8(14)5-3-7/h2-6H,14H2,1H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHOZAPXOPWVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C1C3=CC=C(C=C3)N)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 2
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 3
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 4
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 5
Reactant of Route 5
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Reactant of Route 6
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.